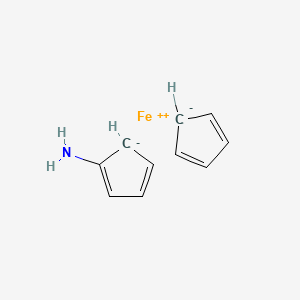

氨基二茂铁

描述

Synthesis Analysis

Aminoferrocene is synthesized through a range of methodologies, showcasing its versatility and applicability in various fields. Notably, it has been substituted to the C-terminus of six amino acids using the HBTU/HOBt coupling protocol, revealing the compound's potential in creating complex bioconjugates (Jios et al., 2007). Additionally, environmentally benign and cost-effective synthetic routes have been developed, adhering to green chemistry guidelines and making the process more sustainable (Leonidova et al., 2013).

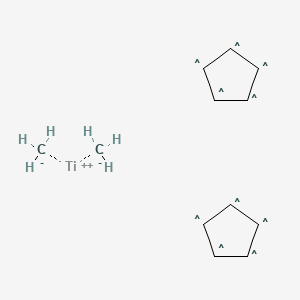

Molecular Structure Analysis

The molecular structure of aminoferrocene and its derivatives has been extensively studied, providing insights into their folding and association phenomena both in the crystal and in solution. Techniques such as X-ray crystallography, IR, and NMR spectroscopy, alongside DFT calculations, have been pivotal in understanding these structures (Heinze & Schlenker, 2004).

Chemical Reactions and Properties

Aminoferrocene participates in a wide array of chemical reactions, owing to its rich chemistry. It serves as a precursor for the synthesis of various heterosubstituted aminoferrocenes and has been involved in reactions leading to the creation of novel ligands and bioconjugates. These activities underscore the compound's pivotal role in advancing organometallic chemistry and its applications (Butler & Quayle, 1998).

Physical Properties Analysis

The physical properties of aminoferrocene, such as its redox behavior, have been closely examined through electrochemical studies. These investigations reveal the influence of the amino group and the ferrocene backbone on the compound's redox activity, providing a deeper understanding of its behavior in various chemical contexts (Dwadnia et al., 2013).

Chemical Properties Analysis

Aminoferrocene's chemical properties, including its reactivity and stability, are key to its diverse applications. Studies focusing on its coordination chemistry, ligand behavior, and role in forming stable complexes with metal ions highlight the compound's utility in developing new materials and catalytic systems (Plenio & Burth, 1996).

科学研究应用

Protein Turn Mimicry

- Results : The biological potential of these peptides depends on their lipophilicity. Additionally, aminoferrocene-containing peptides can serve as chirooptical probes for determining various chirality elements, such as central amino acid chirality and peptide sequence helicity .

Synthesis of Ferrocene Amides and Esters

- Results : These derivatives exhibit diverse properties and potential applications in materials science and catalysis .

Anticancer Aminoferrocene Derivatives

- Results : These derivatives show promise as potential anticancer agents due to their selective activation in cancer cells .

Aminoferrocene–Graphene-Based Molecular Magnets

安全和危害

属性

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene, amino- | |

CAS RN |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)